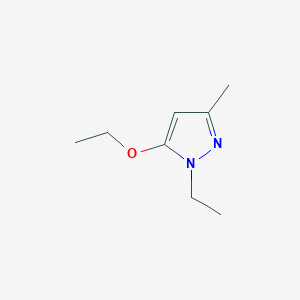

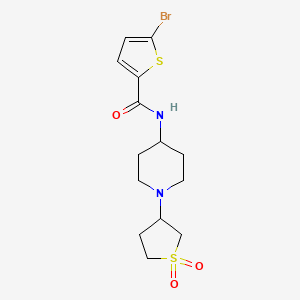

![molecular formula C17H9FN4O4S B2998367 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 865285-51-4](/img/structure/B2998367.png)

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain several functional groups, including a 1,3,4-oxadiazole ring, a benzothiophene ring, and a nitro group. The 1,3,4-oxadiazole ring is a heterocyclic compound, which is a five-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom . The benzothiophene is a polycyclic aromatic compound that consists of a benzene ring fused to a thiophene ring. The nitro group is a functional group that consists of one nitrogen atom connected to one oxygen atom by a single bond and to a second oxygen atom by a double bond.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,3,4-oxadiazole ring and the benzothiophene ring are both aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds. This gives these parts of the molecule a certain degree of stability .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the nitro group, which is a strong electron-withdrawing group, and the benzothiophene ring, which is a conjugated system that can participate in pi stacking interactions .Scientific Research Applications

Synthetic Chemistry and Material Science

One study focused on the Synthesis and in vitro Antidiabetic Screening of Novel Dihydropyrimidine Derivatives highlights the potential of oxadiazole derivatives in the development of antidiabetic agents. The research synthesized a series of compounds by condensation, characterized them using NMR, IR spectroscopy, and mass spectrometry, and evaluated their antidiabetic activity using the α-amylase inhibition assay. This study underscores the role of oxadiazole derivatives in medicinal chemistry, especially in targeting metabolic disorders (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Another aspect of research focuses on Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones , where the utility of fluoro and nitro groups in synthetic pathways is demonstrated. This study provides insights into methodologies for constructing complex molecules, offering a foundation for developing new compounds with potential applications in drug discovery and material science (Lee, Gauthier, & Rivero, 1999).

Biological Applications

In the realm of Anticancer Evaluation , research on the design and synthesis of benzamides incorporating oxadiazole and thiazolyl motifs revealed moderate to excellent anticancer activity against various cancer cell lines. This indicates the promise of such derivatives in developing new therapeutic agents for cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Furthermore, Antimicrobial Research on 1,3,4-oxadiazole derivatives has identified compounds with significant antibacterial activities, demonstrating the utility of oxadiazole derivatives in addressing antibiotic resistance and developing new antimicrobial agents (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Safety And Hazards

Future Directions

The future research directions for this compound could be quite broad, given the wide range of biological activities exhibited by 1,3,4-oxadiazole derivatives. Potential areas of interest could include further investigations into its anticancer activity, studies of its interactions with various biological targets, and modifications to its structure to enhance its activity or alter its properties .

properties

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9FN4O4S/c18-11-3-1-9(2-4-11)16-20-21-17(26-16)19-15(23)14-8-10-7-12(22(24)25)5-6-13(10)27-14/h1-8H,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYWWDZXXYPXJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

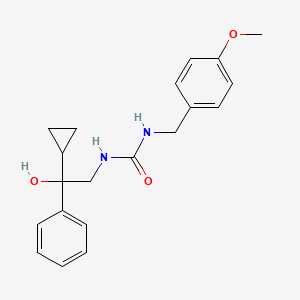

![[2-Oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate](/img/structure/B2998286.png)

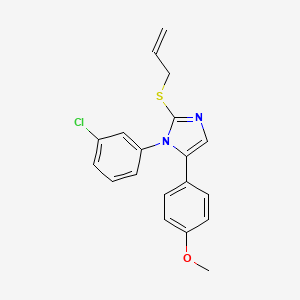

![4,5-Dimethyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2998287.png)

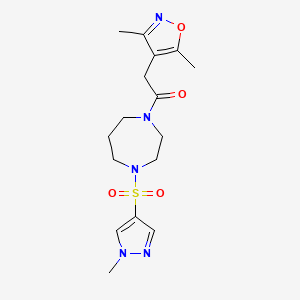

![cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2998289.png)

![2-(1-(thiophen-2-yl)cyclopentanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2998290.png)

![6-(1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one](/img/structure/B2998295.png)

![3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2998299.png)

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2998305.png)

![(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B2998307.png)